3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The primary targets of this compound are PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various biological processes. For instance, PTPN1 is involved in insulin signaling, while ALOX enzymes are implicated in the metabolism of arachidonic acid, a key player in inflammatory responses.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity . The exact nature of these interactions and the resulting changes in target function are subject to ongoing research.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, modulation of PTPN1 can influence insulin signaling pathways, while changes in ALOX enzyme activity can alter arachidonic acid metabolism . These alterations can have downstream effects on cellular processes such as glucose uptake and inflammation.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties influence its bioavailability. For instance, its logP value indicates its lipophilicity, which can affect absorption and distribution . Its interactions with cytochrome P450 enzymes can influence its metabolism, and its clearance rate can provide information about its excretion . .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, modulation of PTPN1 could potentially influence insulin sensitivity, while alterations in ALOX enzyme activity could affect inflammatory responses
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of other compounds can influence its metabolism, potentially leading to drug-drug interactions.
Biochemical Analysis
Biochemical Properties
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), influencing its activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound exhibit cytotoxicity against carcinoma cell lines, indicating its potential as an anti-cancer agent . Additionally, it can modulate gene expression, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates them. This binding can lead to changes in gene expression, as seen in its interaction with CDK2 . The compound’s ability to modulate enzyme activity and gene expression highlights its potential in therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, affecting its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity. At higher doses, it can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe use in research and potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . The detailed study of its metabolic pathways is essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these processes is vital for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the chromone core with a 3,4-dimethoxyphenyl derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Attachment of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield chromone ketones, while reduction of the chromone core can produce dihydrochromones.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but lacks the chromone core and dimethylamino group.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group and an amine group but differs in the overall structure and functional groups.
Uniqueness
3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one is unique due to its combination of a chromone core with dimethoxyphenyl and dimethylamino groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)10-14-16(22)7-6-13-19(23)15(11-26-20(13)14)12-5-8-17(24-3)18(9-12)25-4/h5-9,11,22H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTIKNIEOHPCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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